3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
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Overview
Description
3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromophenyl group, hydroxy group, and morpholinylmethyl group in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the activity of acetylcholinesterase (ache), affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways, affecting the production of reactive oxygen species (ros) and lipid peroxides .
Result of Action
Similar compounds have been reported to have a nontoxic inhibitory effect on acetylcholinesterase (ache), with no effect on malondialdehyde (mda) concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Attachment of the morpholinylmethyl group: This step involves the reaction of the chromen-4-one derivative with morpholine in the presence of a suitable base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-7-hydroxychromen-4-one: Lacks the morpholinylmethyl group, which may affect its biological activity and chemical reactivity.
3-(4-Bromophenyl)-8-(morpholin-4-ylmethyl)chromen-4-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
7-Hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one: Lacks the bromophenyl group, which may alter its chemical properties and reactivity.
Uniqueness
3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is unique due to the presence of all three functional groups (bromophenyl, hydroxy, and morpholinylmethyl) in its structure. This combination of functional groups contributes to its distinct chemical properties, reactivity, and potential biological activities.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)17-12-26-20-15(19(17)24)5-6-18(23)16(20)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFGMZQPOFOIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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